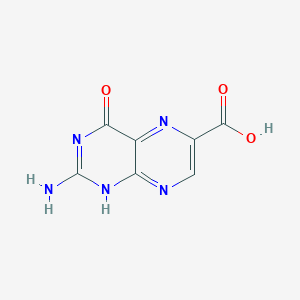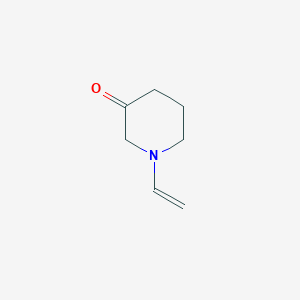
1-Ethenylpiperidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenylpiperidin-3-one, also known as 3-vinylpiperidin-1-one, is a chemical compound with a molecular formula of C7H11NO. It is a heterocyclic organic compound that is used in various scientific research applications.
Mécanisme D'action
The mechanism of action of 1-Ethenylpiperidin-3-one is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction results in the formation of covalent adducts, which may play a role in the biological activity of the compound.
Effets Biochimiques Et Physiologiques
1-Ethenylpiperidin-3-one has been shown to exhibit various biochemical and physiological effects. It has been reported to have anticonvulsant, antitumor, and antidepressant properties. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Ethenylpiperidin-3-one in lab experiments is its ease of synthesis. It can be synthesized using relatively simple and inexpensive methods. However, one of the limitations of using this compound is its potential toxicity. It has been reported to be toxic to cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 1-Ethenylpiperidin-3-one in scientific research. One area of interest is the development of novel compounds based on the structure of 1-Ethenylpiperidin-3-one. These compounds may have potential therapeutic applications in the treatment of various diseases. Another area of interest is the investigation of the mechanism of action of 1-Ethenylpiperidin-3-one and its derivatives. This may lead to a better understanding of the biological activity of these compounds and their potential use in the development of new drugs.
Conclusion
In conclusion, 1-Ethenylpiperidin-3-one is a heterocyclic organic compound that has been used in various scientific research applications. It can be synthesized using relatively simple and inexpensive methods and has been shown to exhibit various biochemical and physiological effects. Future research may focus on the development of novel compounds based on the structure of 1-Ethenylpiperidin-3-one and the investigation of its mechanism of action.
Méthodes De Synthèse
The synthesis of 1-Ethenylpiperidin-3-one can be achieved by reacting piperidin-3-one with vinyl magnesium bromide. This reaction results in the formation of 1-Ethenylpiperidin-3-one with a yield of approximately 80%. The reaction can be carried out in the presence of a catalyst such as copper iodide or palladium.
Applications De Recherche Scientifique
1-Ethenylpiperidin-3-one has been used in various scientific research applications, including the synthesis of novel compounds with potential therapeutic properties. It has been used as a starting material for the synthesis of various biologically active compounds, including antitumor agents, anticonvulsants, and antidepressants.
Propriétés
Numéro CAS |
125953-79-9 |
|---|---|
Nom du produit |
1-Ethenylpiperidin-3-one |
Formule moléculaire |
C7H11NO |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
1-ethenylpiperidin-3-one |
InChI |
InChI=1S/C7H11NO/c1-2-8-5-3-4-7(9)6-8/h2H,1,3-6H2 |
Clé InChI |
RFEXLMSPXMNSRS-UHFFFAOYSA-N |
SMILES |
C=CN1CCCC(=O)C1 |
SMILES canonique |
C=CN1CCCC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



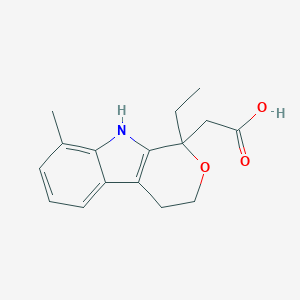
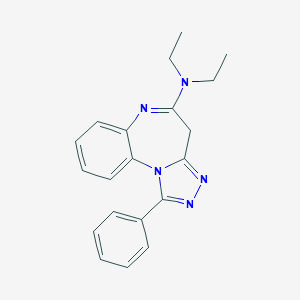
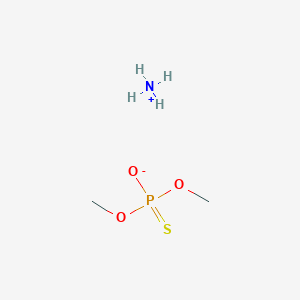

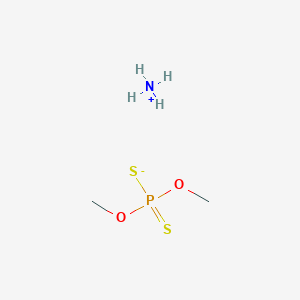
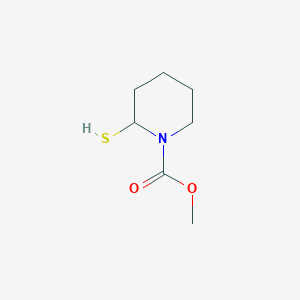
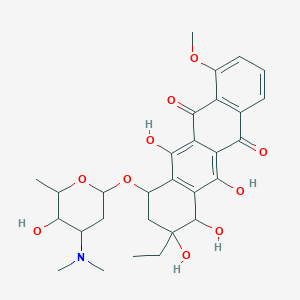

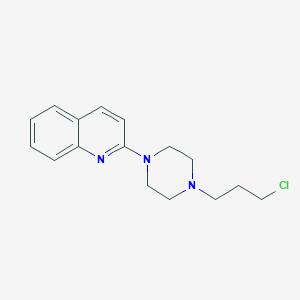
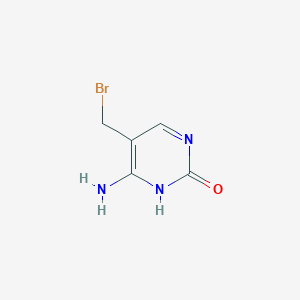

![1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one](/img/structure/B143441.png)

